molecular formula C8H10O4 B016786 1,4-Diacetoxy-2-butyne CAS No. 1573-17-7

1,4-Diacetoxy-2-butyne

Cat. No.: B016786
CAS No.: 1573-17-7
M. Wt: 170.16 g/mol
InChI Key: TVIMIQVBDDNCCR-UHFFFAOYSA-N
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Description

1,4-Diacetoxy-2-butyne, also known as 2-Butyne-1,4-diol diacetate, is an organic compound with the molecular formula C8H10O4. It is a derivative of 2-butyne-1,4-diol where both hydroxyl groups are acetylated.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetoxy-2-butyne can be synthesized through the acetylation of 2-butyne-1,4-diol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the diacetate product .

Industrial Production Methods

On an industrial scale, this compound can be produced by reacting 2-butyne-1,4-diol with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like dichloromethane, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetoxy-2-butyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Diacetoxy-2-butyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diacetoxy-2-butyne involves its ability to undergo hydrolysis, reduction, and substitution reactions. These reactions allow it to interact with various molecular targets and pathways. For example, in biological systems, the hydrolysis of this compound can release 2-butyne-1,4-diol, which may interact with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Butyne-1,4-diol: The parent compound of 1,4-Diacetoxy-2-butyne, which has hydroxyl groups instead of acetoxy groups.

    1,4-Diacetoxy-2-butene: A similar compound with a double bond instead of a triple bond.

    1,4-Butanediol: The fully reduced form of this compound

Uniqueness

This compound is unique due to its acetoxy groups and triple bond, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

4-acetyloxybut-2-ynyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIMIQVBDDNCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC#CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883697
Record name 2-Butyne-1,4-diol, 1,4-diacetate
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Molecular Weight

170.16 g/mol
Source PubChem
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CAS No.

1573-17-7
Record name 2-Butyne-1,4-diol, 1,4-diacetate
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Record name 2-Butyne-1,4-diol, 1,4-diacetate
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Record name 1,4-Diacetoxy-2-butyne
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Record name 2-Butyne-1,4-diol, 1,4-diacetate
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Record name 2-Butyne-1,4-diol, 1,4-diacetate
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Record name But-2-yne-1,4-diyl diacetate
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Record name 1,4-Diacetoxy-2-butyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,4-diacetoxy-2-butyne behave in reactions with organometallic reagents?

A1: this compound reacts with alkyl heterocuprates to produce either 1-acetoxy-2-alkyl-2,3-butadienes or 2,3-dialkyl-1,3-butadienes, depending on the reaction conditions. While the exact mechanism remains unexplored, this reactivity highlights the versatility of this compound as a building block in organic synthesis.

Q2: What insights into reaction mechanisms involving this compound have been gained from kinetic studies?

A2: Research on the kinetics of ene-yne metathesis catalyzed by the Hoveyda-Grubbs catalyst revealed a distinct rate law when this compound was used as the internal alkyne substrate []. Specifically, unlike terminal alkynes, the reaction rate displayed a dependence on the concentration of this compound. This finding suggests a different reaction pathway for internal alkynes in this catalytic system, potentially involving the formation of a distinct ruthenium-alkyne complex.

Q3: Can this compound be used to study the selectivity of catalytic reactions?

A3: Yes, the distinct reactivity of this compound can be leveraged to probe the selectivity of catalysts. For instance, it was employed to investigate the ene-yne metathesis reaction catalyzed by the Hoveyda-Grubbs catalyst []. The observed difference in rate law compared to terminal alkynes highlights the catalyst's selectivity toward different alkyne substrates. This information is crucial for understanding the catalyst's mode of action and for designing more efficient and selective catalytic processes.

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